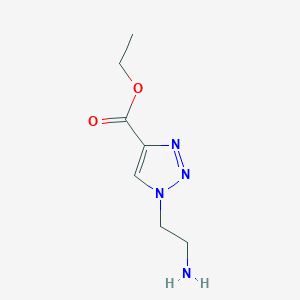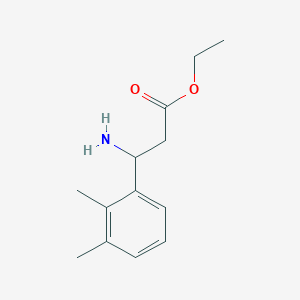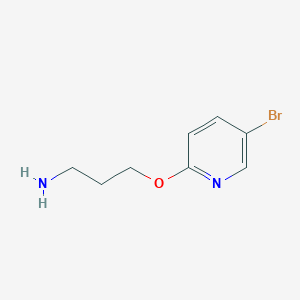![molecular formula C17H14ClN3O B13580596 7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/structure/B13580596.png)
7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline is a synthetic organic compound belonging to the quinoline family. This compound is characterized by a quinoline core substituted with a chloro group at the 7th position and a hydrazinyl group at the 4th position, which is further modified by a 4-methoxybenzylidene moiety. It has garnered interest due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline typically involves a multi-step process:
-
Starting Material Preparation: : The synthesis begins with the preparation of 7-chloroquinoline, which can be obtained through the chlorination of quinoline using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
-
Formation of Hydrazinyl Intermediate: : The 7-chloroquinoline is then reacted with hydrazine hydrate to form 7-chloro-4-hydrazinylquinoline. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Condensation Reaction: : The final step involves the condensation of 7-chloro-4-hydrazinylquinoline with 4-methoxybenzaldehyde. This reaction is typically performed in the presence of an acid catalyst, such as acetic acid, under reflux conditions to yield this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azides or other oxidized derivatives.
Reduction: Reduction of the compound can yield hydrazine derivatives or amines, depending on the conditions and reagents used.
Substitution: The chloro group at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Azides or nitroso derivatives.
Reduction: Hydrazine or amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential antimicrobial, antimalarial, and anticancer activities. Studies have indicated that derivatives of this compound can inhibit the growth of various pathogens and cancer cells, making it a candidate for drug development .
Industry
In the industrial sector, this compound and its derivatives are explored for use in the development of new materials with specific properties, such as fluorescence or conductivity, which can be applied in electronics and photonics.
Wirkmechanismus
The mechanism of action of 7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline involves its interaction with biological targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-chloro-4-aminoquinoline: Known for its antimalarial activity.
4-methoxybenzylidene derivatives: Various derivatives with different biological activities.
Hydrazinylquinoline derivatives: Compounds with potential antimicrobial and anticancer properties.
Uniqueness
7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential for modification make it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C17H14ClN3O |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
7-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]quinolin-4-amine |
InChI |
InChI=1S/C17H14ClN3O/c1-22-14-5-2-12(3-6-14)11-20-21-16-8-9-19-17-10-13(18)4-7-15(16)17/h2-11H,1H3,(H,19,21)/b20-11+ |
InChI-Schlüssel |
UPRMZZHVZXIXIG-RGVLZGJSSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/NC2=C3C=CC(=CC3=NC=C2)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NNC2=C3C=CC(=CC3=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)

aminedihydrochloride](/img/structure/B13580530.png)



![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)




![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)

